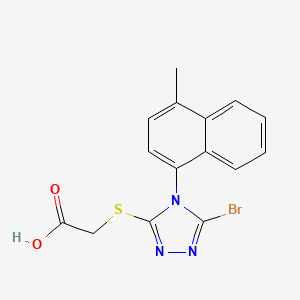

Lesinurad Impurity 8

Description

Significance of Impurity Research in Pharmaceutical Science and Quality Assurance

The study of impurities is a critical aspect of pharmaceutical science and quality assurance, ensuring the safety and efficacy of medicinal products. pharmaffiliates.compharmiweb.com Pharmaceutical impurities are unwanted chemicals that can remain in an active pharmaceutical ingredient (API) or finished drug product. chemass.sisimsonpharma.com Their presence, even in minute quantities, can significantly impact the quality, safety, and stability of medications. simsonpharma.comcontractpharma.com Consequently, regulatory bodies worldwide, including the International Council for Harmonisation (ICH), have established stringent guidelines for the control of impurities in pharmaceutical products. medwinpublishers.comjpionline.orgwww.gov.uk

Impurity profiling, which encompasses the identification, quantification, and characterization of these substances, is a mandatory requirement for drug approval. simsonpharma.comlongdom.orgpharmainfo.in This process helps in understanding the potential hazards associated with impurities, some of which may be toxic or cause adverse health effects. contractpharma.commedwinpublishers.com By identifying and controlling impurities, manufacturers can ensure product consistency, stability, and compliance with regulatory standards. pharmaffiliates.comlongdom.org The thorough investigation of impurities is fundamental to risk mitigation, safeguarding patient health, and upholding the integrity of pharmaceutical products throughout their lifecycle. pharmaffiliates.comlongdom.org

Overview of Lesinurad in Pharmaceutical Development (Excluding Clinical Applications and Pharmacological Mechanisms of API)

Lesinurad, known chemically as 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetic acid, is an active pharmaceutical ingredient (API). jigschemical.comresearchgate.net The development of Lesinurad has involved significant research into its chemical synthesis and the creation of stable solid forms. researchgate.netresearchgate.net Multiple synthetic routes for Lesinurad have been developed, often starting from commercially available building blocks like 1,2,4-triazoles. acs.orgrsc.org

Definition and Classification of Pharmaceutical Impurities within Active Pharmaceutical Ingredients

According to the International Council for Harmonisation (ICH), an impurity in a new drug substance is defined as any component that is not the defined chemical entity. jpionline.org These unwanted substances can arise during the synthesis, formulation, or aging of APIs and finished products. gmpinsiders.com They are broadly categorized into three main types: organic impurities, inorganic impurities, and residual solvents. contractpharma.comgmpinsiders.commoravek.com

Organic Impurities : These are the most common type and can originate from various sources, including starting materials, by-products of side reactions, intermediates, degradation products, reagents, ligands, and catalysts. chemass.sigmpinsiders.com They are often structurally related to the drug substance and can form during manufacturing or upon storage. gmpinsiders.com

Inorganic Impurities : These impurities are not carbon-based and typically derive from the manufacturing process. moravek.com Common examples include reagents, ligands, catalysts, heavy metals, inorganic salts, and filter aids. gmpinsiders.comvulcanchem.com Their presence must be carefully controlled to ensure product safety. gmpinsiders.com

Residual Solvents : These are volatile organic compounds used during the synthesis or purification stages of the API that are not completely removed by processing. contractpharma.comgmpinsiders.com ICH guidelines classify these solvents into three classes based on their toxicity risk, with Class 1 solvents being the most toxic and recommended to be avoided. gmpinsiders.commoravek.com

The following table provides a summary of impurity classifications as per ICH guidelines.

| Impurity Class | Description | Common Examples |

|---|---|---|

| Organic Impurities | Carbon-containing compounds that can arise during synthesis or storage. gmpinsiders.com They may be identified or unidentified, volatile or non-volatile. chemass.si | Starting materials, by-products, intermediates, degradation products, reagents. chemass.si |

| Inorganic Impurities | Non-carbon-containing compounds, often originating from the manufacturing process. gmpinsiders.commoravek.com | Heavy metals, inorganic salts, catalysts, filter aids, charcoal. vulcanchem.com |

| Residual Solvents | Volatile organic compounds remaining from the manufacturing process. contractpharma.com Classified by toxicity (Class 1, 2, or 3). moravek.com | Ethanol, Methanol (B129727), Acetone (Class 3); Acetonitrile, Toluene (Class 2); Benzene, Carbon tetrachloride (Class 1). gmpinsiders.com |

Contextualizing Lesinurad Impurity 8 within Lesinurad Synthetic Process Development

During the complex multi-step synthesis of Lesinurad, a number of process-related impurities can be formed. acs.org These impurities may include residual starting materials, by-products from unintended side reactions, or degradation products. adventchembio.com The control of these impurities is a critical aspect of the pharmaceutical development of Lesinurad to ensure the final API meets stringent quality and safety standards. google.com

Among the impurities monitored during Lesinurad's production is this compound, also referred to as Hydroxy Impurity 8. vulcanchem.comveeprho.com It is recognized as a known and significant impurity that arises during the synthesis of Lesinurad. vulcanchem.comveeprho.com While detailed public research focusing exclusively on the formation mechanism of Impurity 8 is limited, its presence necessitates careful monitoring and control during the manufacturing process. The development of purification techniques, such as the formation and recrystallization of specific salts like the isopropylamine (B41738) salt, is crucial for removing many impurities. acs.org However, some impurities that are structurally very similar to the parent molecule can be challenging to remove through conventional methods like crystallization. acs.org Therefore, analytical methods such as High-Performance Liquid Chromatography (HPLC) are employed to detect and quantify impurities like Impurity 8 to ensure the final product adheres to regulatory limits. vulcanchem.com

Compound Information Table

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[[5-bromo-4-(4-methylnaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrN3O2S/c1-9-6-7-12(11-5-3-2-4-10(9)11)19-14(16)17-18-15(19)22-8-13(20)21/h2-7H,8H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDCLZQFKIFSJBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C2=CC=CC=C12)N3C(=NN=C3Br)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Mechanistic Formation of Lesinurad Impurity 8

Analysis of Lesinurad Synthetic Process Development and Impurity Generation

The synthesis of Lesinurad has been approached through various routes, often starting from materials like 1-bromonaphthalene (B1665260) or 4-bromonaphthalen-1-amine. d-nb.info Key steps in many of these synthetic pathways involve the construction of the 1,2,4-triazole (B32235) ring and the introduction of a bromine atom. However, these processes are not without their challenges, including the use of hazardous reagents, low yields, and the generation of multiple impurities. d-nb.info

One notable issue in a newly developed, chlorine-free industrial synthesis of Lesinurad was the unexpected detection of a chlorinated impurity. acs.org This highlights the critical need for thorough analysis of all reagents and intermediates. The European Medicines Agency (EMA) has noted that Lesinurad may commonly contain known significant organic impurities, including a hydroxy impurity designated as Impurity 8. vulcanchem.com The structural similarity between some impurities and the final Lesinurad product can make separation by conventional methods, such as crystallization, particularly challenging. acs.org

Elucidation of Formation Mechanisms for Lesinurad Impurity 8

The formation of this compound is intrinsically linked to the specific chemical transformations occurring during the synthesis of the parent drug. Understanding these mechanisms is paramount for developing effective control strategies.

Role of Starting Materials and Reagents in Impurity Formation

The purity of starting materials and reagents is a critical factor in controlling the impurity profile of the final active pharmaceutical ingredient (API). In the synthesis of Lesinurad, contaminants within these initial components can directly lead to the formation of impurities. For example, the use of commercial brominating agents, such as N-bromosuccinimide (NBS), has been identified as a source of chlorinated impurities due to the presence of chlorine within the reagent. vulcanchem.com While this specific example relates to a chlorinated impurity, it underscores the principle that the quality of all raw materials must be rigorously controlled.

The synthesis of Lesinurad often involves multiple steps and intermediates. d-nb.infomedkoo.comnih.gov Impurities present in any of the starting materials or intermediates can be carried through the synthetic sequence or react to form new impurities. Therefore, a thorough characterization of all input materials is essential.

Impact of Reaction Conditions on Impurity Profile (e.g., Temperature, pH, Solvents)

Reaction conditions play a pivotal role in directing the course of chemical reactions and can significantly influence the formation of impurities. Factors such as temperature, pH, and the choice of solvents can affect reaction kinetics and selectivity, thereby altering the impurity profile.

For Lesinurad, stress condition studies have shown that the drug is susceptible to degradation under acidic and basic hydrolysis and oxidation, while it remains stable under neutral, thermal, and photolytic conditions. researchgate.net This lability suggests that careful control of pH and avoidance of oxidative conditions during synthesis and storage are crucial to prevent the formation of degradation products, which could include Impurity 8. The development of a stability-indicating HPLC method allows for the effective separation of Lesinurad from its degradation products, which is essential for monitoring the impact of different reaction and storage conditions. researchgate.netsciensage.info

By-product Formation Pathways in Lesinurad Synthesis Leading to Impurity 8

By-products can arise from side reactions that compete with the main synthetic pathway. In the context of Lesinurad synthesis, the formation of the triazole ring and subsequent functionalization steps are critical points where by-products can be generated. d-nb.info

While the precise pathway for the formation of the hydroxy impurity (Impurity 8) is not extensively detailed in the provided search results, it is plausible that it could arise from several scenarios. One possibility is the hydrolysis of a precursor or the Lesinurad molecule itself at a specific site, potentially catalyzed by acidic or basic conditions used during the synthesis or work-up procedures. Another potential route could involve the reaction of an intermediate with residual water in the reaction solvents, particularly if the reaction is sensitive to moisture. The identification of Impurity 8 as a "hydroxy impurity" by the EMA points towards the introduction of a hydroxyl group onto the Lesinurad structure. vulcanchem.com

Strategies for Impurity Mitigation and Control during Synthetic Process Development

The control of impurities is a fundamental aspect of pharmaceutical manufacturing, ensuring the safety and quality of the final drug product. For Lesinurad, several strategies can be employed to mitigate the formation of Impurity 8 and other process-related impurities.

A primary strategy involves the careful selection and quality control of starting materials and reagents to minimize the introduction of potential contaminants. vulcanchem.com The development of robust and well-defined synthetic routes that are less prone to side reactions and by-product formation is also crucial. d-nb.infonih.gov This includes optimizing reaction conditions such as temperature, pH, and solvent systems to maximize the yield of the desired product while minimizing the formation of impurities. researchgate.net

In-process controls and monitoring are essential to track the formation of impurities throughout the manufacturing process. The use of advanced analytical techniques, such as HPLC, allows for the detection and quantification of impurities at various stages. researchgate.netsciensage.info

Degradation Pathways and Stability Research of Lesinurad Impurity 8

Methodologies for Forced Degradation Studies in Pharmaceutical Impurity Research

Forced degradation, or stress testing, is a critical component of drug development mandated by regulatory bodies like the International Council for Harmonisation (ICH). pharmaffiliates.comresearchgate.net These studies are designed to identify the likely degradation products that may form under various stress conditions, which helps in developing stability-indicating analytical methods and understanding the intrinsic stability of a drug substance. pharmaffiliates.comresearchgate.net

Common methodologies employed in forced degradation studies for small molecule drugs like Lesinurad and its impurities include:

Hydrolysis: The drug substance is exposed to acidic and basic conditions to evaluate its susceptibility to hydrolysis. Typically, solutions of hydrochloric acid and sodium hydroxide (B78521) are used. pharmaffiliates.com

Oxidation: The effect of oxidative stress is investigated using reagents such as hydrogen peroxide. sciensage.info

Thermal Stress: The solid drug substance is exposed to high temperatures to assess its thermal stability. sciensage.info

Photostability: The drug substance is exposed to light, often a combination of UV and visible light, to determine its sensitivity to photodegradation. sciensage.info

The analysis of degradation products is most commonly performed using High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS) to identify the structures of the degradants. medchemexpress.com

Degradation Behavior of Lesinurad and its Impurities under Varied Stress Conditions

Forced degradation studies on Lesinurad provide valuable insights into the potential vulnerabilities of its impurities, including Lesinurad Impurity 8. The chemical name for this compound is 2-[[5-bromo-4-(4-methylnaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid. clearsynth.com It differs from Lesinurad by the presence of a methyl group on the naphthalene (B1677914) ring instead of a cyclopropyl (B3062369) group. clearsynth.comcaymanchem.com This structural similarity suggests that it may exhibit comparable degradation behavior.

Studies on Lesinurad have shown that it is susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions, while it demonstrates relative stability under neutral, thermal, and photolytic stress. researchgate.netasianpubs.org

Acidic Hydrolysis Investigations

Under acidic conditions, Lesinurad has been shown to undergo degradation. asianpubs.orgaxios-research.com One study reported a 7.76% degradation of Lesinurad when exposed to 0.1N HCl. sciensage.infoaxios-research.com Another investigation using 1N HCl at room temperature also confirmed its lability to acidic hydrolysis. pharmaffiliates.com Given that the core triazole and thioacetic acid moieties are present in this compound, it is anticipated that it would also be susceptible to acid-catalyzed hydrolysis. The ester linkage in the thioacetic acid side chain is a potential site for cleavage.

Basic Hydrolysis Investigations

Similar to acidic conditions, Lesinurad is also labile to basic hydrolysis. asianpubs.orgaxios-research.com A study documented 8.78% degradation in the presence of 0.1N NaOH. sciensage.infoaxios-research.com Exposure to 1N NaOH at room temperature also resulted in degradation. pharmaffiliates.com The thioacetic acid side chain in this compound would likely be a primary target for base-catalyzed hydrolysis.

Oxidative Degradation Analysis

Oxidative stress has been identified as a significant degradation pathway for Lesinurad. researchgate.netsciensage.info Exposure to 3% hydrogen peroxide resulted in a 3.34% degradation of Lesinurad. sciensage.infoaxios-research.com The sulfur atom in the thioether linkage of both Lesinurad and this compound is a likely site for oxidation, potentially forming sulfoxide (B87167) or sulfone derivatives. nih.gov Research on other sulfur-containing triazoles supports the susceptibility of the thioether group to oxidation. researchgate.net

Thermal Stress and Photolytic Stability Studies

Lesinurad has demonstrated greater stability under thermal and photolytic stress compared to hydrolytic and oxidative conditions. researchgate.netasianpubs.org One study reported a 6.46% degradation under thermal stress (60°C for 24 hours) and 5.28% degradation under UV light (254 nm for 24 hours). sciensage.infoaxios-research.com Another study found Lesinurad to be stable to dry heat at 80°C for 6 hours and exposure to sunlight for 24 hours. pharmaffiliates.com It is plausible that this compound would exhibit similar relative stability under these conditions, although the different substituent on the naphthalene ring could subtly influence its photolytic behavior.

Table 1: Summary of Forced Degradation Studies on Lesinurad

| Stress Condition | Reagent/Condition | % Degradation of Lesinurad | Reference |

|---|---|---|---|

| Acidic Hydrolysis | 0.1N HCl | 7.76% | sciensage.infoaxios-research.com |

| Basic Hydrolysis | 0.1N NaOH | 8.78% | sciensage.infoaxios-research.com |

| Oxidative Degradation | 3% H₂O₂ | 3.34% | sciensage.infoaxios-research.com |

| Thermal Stress | 60°C for 24 hours | 6.46% | sciensage.infoaxios-research.com |

| Photolytic Stress | UV light at 254 nm for 24 hours | 5.28% | sciensage.infoaxios-research.com |

Research on Potential Degradation Products Associated with this compound

While specific degradation products of this compound have not been reported, studies on Lesinurad have identified degradation products resulting from hydrolysis and oxidation. pharmaffiliates.com It is reasonable to hypothesize that this compound would generate analogous degradation products.

Potential degradation pathways for this compound could include:

Hydrolysis of the thioacetic acid side chain: This would lead to the formation of a thiol derivative of the triazole ring and acetic acid.

Oxidation of the sulfur atom: This would result in the formation of the corresponding sulfoxide or sulfone of this compound.

Cleavage of the bond between the naphthalene ring and the triazole ring: While less commonly reported for Lesinurad, this is a theoretical possibility under harsh conditions.

Further research involving forced degradation studies specifically on isolated this compound would be necessary to definitively identify its degradation products and establish its complete stability profile.

Advanced Analytical Methodologies for Identification, Quantification, and Structural Elucidation of Lesinurad Impurity 8

Chromatographic Techniques for Separation and Quantitative Determination

Chromatographic methods are the cornerstone of impurity profiling in the pharmaceutical industry, offering high-resolution separation of the active pharmaceutical ingredient (API) from its related substances.

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods for Lesinurad Impurities

The development of a robust, stability-indicating HPLC method is paramount for the accurate quantification of Lesinurad and its impurities, including Impurity 8. While specific validated methods for the isolated quantification of Lesinurad Impurity 8 are not extensively detailed in publicly available literature, established methods for Lesinurad provide a strong foundation. These methods are designed to be stability-indicating, meaning they can resolve the parent drug from its degradation products and impurities that may form under various stress conditions such as acid and base hydrolysis, oxidation, and photolysis. asianpubs.orgresearchgate.netsciensage.info

A typical reversed-phase HPLC (RP-HPLC) method for the analysis of Lesinurad and its impurities would be developed and validated according to International Council for Harmonisation (ICH) guidelines. ich.orgijcrt.org The validation process ensures the method is linear, accurate, precise, specific, and robust.

Table 1: Representative HPLC Method Parameters for Lesinurad Impurity Profiling

| Parameter | Typical Condition |

| Column | Waters spherisorb ODS1 C18 (250 mm × 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic elution with a mixture of methanol (B129727), acetonitrile, and water (e.g., 60:25:15 v/v/v) |

| pH of Mobile Phase | Adjusted to a suitable pH (e.g., 6.1) |

| Flow Rate | 0.9 mL/min |

| Detection Wavelength | 246 nm |

| Column Temperature | 50 °C |

| Injection Volume | 20 µL |

The parameters in this table are based on published methods for the simultaneous analysis of Lesinurad and other compounds and are illustrative of a starting point for the specific analysis of this compound. sciensage.inforesearchgate.net

Forced degradation studies are a key component of method development, where the drug substance is subjected to stress conditions to generate potential impurities and degradation products. asianpubs.orgsciensage.info This helps to ensure the analytical method can effectively separate these newly formed compounds from the main drug peak, proving its stability-indicating nature.

Application of Advanced Chromatographic Systems (e.g., UPLC) in Impurity Profiling

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing smaller particle size columns (sub-2 µm) to achieve faster analysis times, higher resolution, and improved sensitivity. These attributes are particularly advantageous for impurity profiling, where the detection and quantification of trace-level impurities are critical. The enhanced resolution of UPLC systems allows for better separation of closely eluting impurities, which might co-elute in a standard HPLC run. This is crucial for accurately profiling complex impurity mixtures in Lesinurad drug substances and products.

Spectroscopic Techniques for Comprehensive Structural Elucidation

While chromatography is excellent for separation and quantification, spectroscopic techniques are indispensable for the definitive structural elucidation of unknown impurities.

Mass Spectrometry (MS and LC-MS/MS) for Molecular Characterization and Fragmentation Analysis

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the characterization of impurities. It provides crucial information about the molecular weight of the impurity. High-resolution mass spectrometry (HRMS) can further provide the elemental composition, which is invaluable in proposing a chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive technique for the structural elucidation of organic molecules. For an impurity like this compound, obtaining a pure sample, often through preparative HPLC, is the first step. Subsequent analysis using one-dimensional (1D) NMR (¹H and ¹³C) and two-dimensional (2D) NMR (such as COSY, HSQC, and HMBC) experiments allows for the complete assignment of the molecule's structure.

The ¹H NMR spectrum would provide information about the number and types of protons and their neighboring environments. The ¹³C NMR spectrum reveals the number of unique carbon atoms. 2D NMR experiments establish the connectivity between atoms, allowing for the unambiguous assembly of the molecular structure. While specific NMR data for this compound is not in the public domain, its availability as a reference standard from suppliers like Axios Research suggests that such characterization data exists. axios-research.com

Infrared (IR) and Ultraviolet-Visible (UV/Vis) Spectroscopy for Functional Group and Chromophore Analysis

Infrared (IR) and Ultraviolet-Visible (UV/Vis) spectroscopy are foundational analytical techniques employed in the structural characterization of pharmaceutical impurities like this compound. These methods provide critical information regarding the molecule's functional groups and conjugated systems, respectively.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the specific functional groups present in a molecule. The technique measures the absorption of infrared radiation, which excites molecular vibrations. Each type of bond (e.g., C=O, O-H, N-H) vibrates at a characteristic frequency, resulting in a unique spectral "fingerprint."

For this compound, which has been identified as 2-[[5-bromo-4-(4-methylnaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid, IR spectroscopy is instrumental in confirming its structural features in comparison to the parent drug, Lesinurad. clearsynth.com The key difference is the substitution of the cyclopropyl (B3062369) group in Lesinurad with a methyl group in Impurity 8. While both structures share the carboxylic acid, triazole ring, thioether linkage, and bromo-naphthalene core, high-resolution IR analysis can detect subtle shifts in the fingerprint region (below 1500 cm⁻¹) arising from the change in the alkyl substituent on the naphthalene (B1677914) ring. The presence of the carboxylic acid is confirmed by a broad O-H stretch and a sharp C=O stretch.

A general workflow for analysis involves comparing the IR spectrum of the impurity with that of the Lesinurad reference standard. The absence of peaks characteristic of the cyclopropyl group and the presence of those for a methyl group, alongside the shared peaks for the core structure, would help confirm the identity of Impurity 8.

Table 1: Indicative IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 2500-3300 | Broad, Strong |

| Carboxylic Acid | C=O stretch | 1700-1730 | Strong |

| Aromatic Ring | C=C stretch | 1450-1600 | Medium to Weak |

| Aromatic Ring | C-H stretch | 3000-3100 | Medium |

| Alkyl (Methyl) | C-H stretch | 2850-2960 | Medium |

| Triazole Ring | C=N, C-N stretch | 1300-1500 | Medium |

| Thioether | C-S stretch | 600-800 | Weak |

| Bromo-Aryl | C-Br stretch | 500-650 | Strong |

Ultraviolet-Visible (UV/Vis) Spectroscopy

UV/Vis spectroscopy provides information about the electronic transitions within a molecule, particularly its chromophores (light-absorbing groups), which are typically conjugated systems. Lesinurad and its impurities possess a significant chromophore in the form of the substituted naphthalene ring system conjugated with the triazole ring.

The analysis involves dissolving the sample in a suitable UV-transparent solvent, such as methanol or acetonitrile, and measuring its absorbance across the UV-Vis range (typically 200-400 nm). The resulting spectrum, a plot of absorbance versus wavelength, reveals the wavelength of maximum absorption (λmax). The λmax is characteristic of the molecule's chromophore. For this compound, the UV spectrum is expected to be very similar to that of Lesinurad due to the identical core chromophoric system. However, the change from a cyclopropyl to a methyl group might induce a minor shift (hypsochromic or bathochromic) in the λmax or a change in the molar absorptivity, which can be a useful diagnostic feature when analyzed with high precision.

UV/Vis spectroscopy is particularly valuable when coupled with liquid chromatography (as a UV detector), allowing for the quantification of Impurity 8 by measuring its absorbance at a specific wavelength. researchgate.netasianpubs.org

Table 2: Hypothetical UV/Vis Spectral Data for this compound in Methanol

| Compound | Key Chromophore | λmax (nm) | Molar Absorptivity (ε) | Notes |

| Lesinurad | 4-Cyclopropylnaphthalen-1-yl-triazole | ~290 | ~1.5 x 10⁴ L mol⁻¹ cm⁻¹ | Reference value for parent drug. clearsynth.com |

| This compound | 4-Methylnaphthalen-1-yl-triazole | ~288 | ~1.4 x 10⁴ L mol⁻¹ cm⁻¹ | Expected minor hypsochromic shift due to altered alkyl substitution. |

Hyphenated Techniques in Impurity Profiling (e.g., LC-NMR, GC-MS, CE-MS)

The unambiguous identification and quantification of pharmaceutical impurities necessitate the use of hyphenated analytical techniques, which couple the powerful separation capabilities of chromatography or electrophoresis with the detailed structural information from spectroscopy.

Liquid Chromatography-Mass Spectrometry (LC-MS) is the cornerstone of impurity profiling. vulcanchem.comnih.gov For this compound, a reversed-phase High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) method is used to separate the impurity from the active pharmaceutical ingredient (API) and other related substances. researchgate.netsciensage.info The eluent from the LC column is then introduced into a mass spectrometer. High-resolution mass spectrometry (HRMS), often using an Orbitrap or Time-of-Flight (TOF) analyzer, can determine the impurity's exact mass with high accuracy, allowing for the confident determination of its elemental composition (C₁₅H₁₂BrN₃O₂S). axios-research.comresolvemass.ca Tandem mass spectrometry (MS/MS) further fragments the molecular ion, providing structural clues that help to piece together the molecule's structure and confirm the identity of Impurity 8.

Gas Chromatography-Mass Spectrometry (GC-MS) is less commonly used for polar, thermally labile, and high-molecular-weight compounds like Lesinurad and its impurities, as it requires the analyte to be volatile. However, it can be employed if the impurity is first derivatized to increase its volatility and thermal stability. For instance, the carboxylic acid group could be esterified. While not a primary tool for this specific impurity, GC-MS remains a powerful technique for profiling volatile or semi-volatile impurities that may be present from the synthesis process.

Capillary Electrophoresis-Mass Spectrometry (CE-MS) is an alternative separation technique that separates molecules based on their charge-to-size ratio in an electric field. It offers very high separation efficiency and is particularly well-suited for polar and charged compounds like the carboxylic acid-containing Lesinurad and its impurities. The coupling of CE to MS provides a highly sensitive and selective method for analyzing complex mixtures with minimal sample and solvent consumption.

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR) provides the most definitive structural information. While LC-MS is excellent for determining molecular formulas and substructures, NMR is unparalleled for establishing the precise connectivity of atoms and stereochemistry. In an LC-NMR setup, the separated impurity peak is flowed from the LC column directly into an NMR spectrometer. This allows for the acquisition of ¹H NMR and other 2D NMR spectra (e.g., COSY, HSQC) on a very small amount of material without the need for traditional isolation, which can be a challenging and time-consuming process. resolvemass.ca This technique would be the gold standard for confirming the structure of this compound.

Table 3: Comparison of Hyphenated Techniques for the Analysis of this compound

| Technique | Separation Principle | Information Provided | Advantages for Impurity 8 | Limitations |

| LC-MS | Liquid-solid partitioning | Retention time, Molecular weight, Elemental composition, Fragmentation pattern | High applicability, sensitivity, and specificity for non-volatile polar compounds. | Does not provide definitive atom connectivity. |

| GC-MS | Gas-solid partitioning | Retention time, Molecular weight, Fragmentation pattern | Excellent for volatile impurities. | Requires derivatization for Impurity 8; risk of thermal degradation. |

| CE-MS | Electrophoretic mobility | Migration time, Mass-to-charge ratio | High separation efficiency for charged species; low sample consumption. | Lower concentration sensitivity compared to LC-MS; complex method development. |

| LC-NMR | Liquid-solid partitioning | Definitive structure, Stereochemistry, Atom connectivity | Provides unambiguous structural elucidation without isolation. | Lower sensitivity than MS; requires higher impurity concentration. |

Development and Utilization of Reference Standards for Impurity 8 Analysis

The accurate identification and quantification of any pharmaceutical impurity rely on the availability of a high-quality, well-characterized reference standard. resolvemass.ca A reference standard is a highly purified compound against which routine production samples are compared.

Development of a Reference Standard

The development of a reference standard for this compound is a meticulous process that involves several key stages:

Synthesis and Isolation: this compound must be synthesized, often through a route designed specifically for this purpose, or isolated from a bulk API batch where it is present at a sufficient level. Isolation is typically achieved using preparative HPLC. resolvemass.ca

Structural Confirmation: The identity of the synthesized or isolated material must be unequivocally confirmed. This is accomplished using a suite of analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The combined data from these techniques must be consistent with the proposed structure of 2-[[5-bromo-4-(4-methylnaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid. clearsynth.com

Purity Determination: The purity of the reference standard is critical for its use in quantitative analysis. Purity is typically assessed using a stability-indicating HPLC method, which should demonstrate the absence of other impurities at levels above a defined threshold (e.g., >99.5% purity). Other techniques like Differential Scanning Calorimetry (DSC) may also be used to confirm purity.

Certification: Once fully characterized, the material is designated as a certified reference standard (CRS), and a Certificate of Analysis (CoA) is issued. The CoA details the compound's identity, purity, storage conditions, and re-test date. Several commercial suppliers offer reference standards for Lesinurad impurities. axios-research.compharmaffiliates.comsimsonpharma.com

Utilization of the Reference Standard

The certified reference standard for this compound has two primary uses in quality control:

Identification: In chromatographic methods like HPLC, a small amount of the reference standard is injected to determine its retention time. The presence of a peak at the same retention time in a sample of Lesinurad drug substance or product serves as a primary method of identification for Impurity 8. This can be confirmed by spiking the sample with the reference standard and observing a single, co-eluting peak. resolvemass.ca

Quantification: For quantitative analysis, the reference standard is used to prepare a calibration curve or as a single-point standard to calculate the concentration of Impurity 8 in a sample. By comparing the peak area of the impurity in the sample chromatogram to the peak area of the known concentration of the reference standard, the amount of the impurity can be accurately determined, ensuring it does not exceed the limits set by regulatory bodies like the ICH. vulcanchem.com

Table 4: Typical Certificate of Analysis Data for a this compound Reference Standard

| Parameter | Method | Specification |

| Identity | ¹H NMR, ¹³C NMR, MS, IR | Conforms to the structure of 2-[[5-bromo-4-(4-methylnaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid |

| Purity (by HPLC) | HPLC-UV (e.g., at 290 nm) | ≥ 99.5% |

| Water Content | Karl Fischer Titration | ≤ 0.5% |

| Residual Solvents | GC-HS | Complies with ICH Q3C limits |

| Appearance | Visual | White to Off-White Solid |

| Solubility | Visual | Soluble in DMSO, Methanol |

| Molecular Formula | MS | C₁₅H₁₂BrN₃O₂S |

| Molecular Weight | MS | 378.25 g/mol |

Impurity Profiling Strategies and Regulatory Science Considerations

Principles of Impurity Profiling and Characterization in Active Pharmaceutical Ingredient Development

Impurity profiling is the systematic process of identifying, quantifying, and characterizing impurities within an API. pharmaffiliates.com This critical activity is mandated by regulatory agencies globally to ensure patient safety and drug efficacy. pharmaffiliates.com Impurities can originate from various sources, including raw materials, manufacturing processes, degradation of the drug substance, and storage conditions. pharmuni.comijprajournal.com The presence of these unwanted chemicals, even at trace levels, can potentially impact the quality, safety, and stability of the API. grace.comselectscience.net

The core principles of impurity profiling involve a multi-faceted approach:

Detection and Identification: The first step is to detect the presence of impurities. ajprd.com Advanced analytical techniques are employed to separate and identify these compounds. biomedres.us The goal is to elucidate the chemical structure of each impurity. ijprajournal.com

Quantification: Once identified, the amount of each impurity must be accurately measured. mt.com This quantitative data is crucial for assessing the potential risk associated with the impurity.

Characterization: This involves a thorough investigation of the impurity's properties, including its origin and potential to form during the manufacturing process or upon storage. pharmaffiliates.com

A comprehensive impurity profile provides a detailed account of all identified and unidentified impurities in a drug substance. grace.comich.org This profile is essential for establishing appropriate control strategies and ensuring the consistency of the API from batch to batch. grace.com

Common Analytical Techniques for Impurity Profiling:

| Analytical Technique | Application in Impurity Profiling |

| High-Performance Liquid Chromatography (HPLC) | A primary technique for separating, identifying, and quantifying organic impurities. pharmaffiliates.com |

| Gas Chromatography (GC) | Used for the detection of volatile impurities, such as residual solvents. pharmaffiliates.com |

| Mass Spectrometry (MS) | A highly sensitive method for identifying the structure of impurities, often used in conjunction with HPLC or GC (LC-MS, GC-MS). biomedres.uspharmaffiliates.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure and stereochemistry of impurities. ijbpas.com |

International Conference on Harmonisation (ICH) Guidelines and Their Application to Impurity 8

The ICH has established a set of guidelines to ensure a harmonized approach to the quality, safety, and efficacy of medicines. For impurities, the Q3A/B and M7 guidelines are particularly relevant.

Research on Thresholds for Identification and Qualification of Impurities (ICH Q3A/B)

The ICH Q3A(R2) and Q3B(R2) guidelines provide a framework for the control of impurities in new drug substances and new drug products, respectively. ich.orgfda.gov These guidelines establish thresholds for reporting, identifying, and qualifying impurities. jpionline.orgpharmagrowthhub.com

Reporting Threshold: The level at which an impurity must be reported in the drug substance specification. jpionline.orggmpinsiders.com

Identification Threshold: The level at which the structure of an impurity must be determined. jpionline.orggmpinsiders.com

Qualification Threshold: The level at which an impurity must be justified from a safety perspective. jpionline.orggmpinsiders.com

These thresholds are not fixed values but are dependent on the maximum daily dose (MDD) of the drug. pharmagrowthhub.comscribd.com

ICH Q3A/B Thresholds for Impurities:

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

This table presents a simplified overview. For specific details and exceptions, the official ICH guidelines should be consulted.

For Lesinurad Impurity 8, the applicable thresholds would be determined based on the maximum daily dose of Lesinurad. The analytical methods used for its detection and quantification must be sensitive enough to operate at or below these thresholds. pharmagrowthhub.com

Methodologies for Genotoxic Impurity Assessment (ICH M7) in the Context of Impurity 8 (if applicable)

The ICH M7 guideline specifically addresses the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. ich.orgnihs.go.jp This guideline is crucial if this compound is suspected or found to have genotoxic potential. The FDA has acknowledged the use of the ICH M7 guideline in the assessment of potential genotoxic impurities in Lesinurad drug substance. fda.gov

The M7 guideline outlines a risk-based approach that includes:

Hazard Assessment: This involves an initial analysis of actual and potential impurities using literature data and computational toxicology ((Q)SAR) models to predict mutagenicity. ich.org Two complementary (Q)SAR methodologies, one expert rule-based and one statistical-based, are typically used. lhasalimited.org

Impurity Classification: Based on the hazard assessment, impurities are classified into one of five classes, ranging from known mutagenic carcinogens (Class 1) to impurities with no structural alerts for mutagenicity (Class 5).

Control Strategies: Depending on the classification, different control strategies are implemented. For impurities with mutagenic potential, the goal is to control them at or below a Threshold of Toxicological Concern (TTC). europa.eu

If this compound contains structural alerts for mutagenicity, a bacterial reverse mutation assay (Ames test) may be required to confirm the in silico prediction. europa.eu A negative Ames test can overrule a positive (Q)SAR prediction. europa.eugmp-navigator.com The control strategy for Impurity 8 would then be determined by its final classification under ICH M7.

Research on Impurity Control and Management within Pharmaceutical Quality Systems

A robust Pharmaceutical Quality System (QMS) is essential for the effective control and management of impurities throughout the product lifecycle. simplerqms.com This system integrates Good Manufacturing Practices (GMP) with quality risk management principles to ensure product quality. pharmuni.com

Key elements of impurity control within a QMS include:

Proactive Impurity Management: This involves understanding the formation of impurities and implementing controls during the development and manufacturing processes to minimize their levels. registech.com This includes evaluating the purity of starting materials and intermediates. registech.com

Spike and Purge Studies: These studies are conducted to understand the fate and removal of impurities throughout the manufacturing process. grace.com By intentionally adding (spiking) a known amount of an impurity into the process, its ability to be removed (purged) can be determined. grace.com

Stability Studies: These studies are performed to assess how the impurity profile of a drug substance changes over time under various environmental conditions, such as temperature and humidity. pharmaffiliates.com This helps to identify degradation products that may form during storage. registech.com

Documentation and Data Management: Comprehensive documentation of all impurity-related activities, including analytical methods, results, and control strategies, is a critical component of a QMS. registech.com

Analytical Quality by Design (AQbD) Approaches for Robust Impurity Detection Methods

Analytical Quality by Design (AQbD) is a systematic, science- and risk-based approach to developing analytical methods. veeprho.comresearchgate.net The goal of AQbD is to build quality into the analytical method from the outset, ensuring it is robust, reliable, and fit for its intended purpose throughout its lifecycle. veeprho.combioprocessonline.com This approach is increasingly being applied to the development of methods for impurity detection. selectscience.netresearchgate.net

The AQbD process typically involves the following steps:

Define the Analytical Target Profile (ATP): This predefines the objectives of the analytical method, including the required performance characteristics such as accuracy, precision, and sensitivity for detecting and quantifying the impurity. veeprho.comresearchgate.net

Identify Critical Quality Attributes (CQAs) and Critical Method Parameters (CMPs): CQAs are the properties of the analytical method that must be controlled to ensure the desired quality. veeprho.com CMPs are the method parameters that can affect the CQAs. researchgate.net

Risk Assessment: This step identifies and prioritizes the CMPs that have the highest potential to impact the method's performance. researchgate.net

Design of Experiments (DoE): DoE is a statistical tool used to systematically study the effects of the identified CMPs on the CQAs. veeprho.com

Develop a Control Strategy and Define the Method Operable Design Region (MODR): The control strategy ensures the method consistently performs as intended. The MODR defines the operating ranges for the CMPs within which the method is considered robust. veeprho.com

For this compound, an AQbD approach would be used to develop a highly robust and reliable analytical method for its detection and quantification. researchgate.netdntb.gov.uaresearchgate.net This would involve defining the ATP for the method, identifying the CQAs (e.g., resolution from the main peak, limit of quantitation), and using DoE to optimize the chromatographic conditions to ensure consistent performance.

Future Research Directions and Methodological Challenges

Development of More Selective and Sensitive Analytical Methods for Trace Impurities

The detection and quantification of trace-level impurities in active pharmaceutical ingredients (APIs) and drug products necessitate the development of highly selective and sensitive analytical methods. gimitec.com For Lesinurad Impurity 8, which is structurally similar to the parent drug, Lesinurad, achieving adequate separation and detection can be challenging.

Current methodologies for impurity profiling often rely on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). nih.gov HPLC is a cornerstone technique for separating impurities, while MS provides high sensitivity and structural information, making it invaluable for identifying and quantifying trace impurities. nih.govnih.gov For triazole-containing compounds like Lesinurad and its impurities, LC-MS/MS methods have been developed and validated for quantification in various matrices. nih.govresearchgate.netindexcopernicus.com

Future research in this area should focus on:

Enhanced Chromatographic Resolution: Developing novel stationary phases and mobile phase compositions for HPLC and Ultra-High-Performance Liquid Chromatography (UHPLC) to improve the separation of this compound from Lesinurad and other related substances.

Increased Mass Spectrometric Sensitivity: Utilizing advanced mass spectrometry techniques, such as high-resolution mass spectrometry (HRMS), to achieve lower detection and quantification limits, which is crucial for controlling potentially genotoxic impurities. americanpharmaceuticalreview.com

Multi-dimensional Chromatography: Employing two-dimensional liquid chromatography (2D-LC) can provide enhanced separation power for complex impurity profiles, ensuring that even minor co-eluting impurities are accurately quantified. mt.com

Table 1: Advanced Analytical Techniques for Trace Impurity Analysis

| Technique | Principle | Application for this compound |

| UHPLC-HRMS | Combines the high separation efficiency of UHPLC with the high mass accuracy and resolution of HRMS. | Enables precise identification and quantification of trace levels of Impurity 8, differentiating it from other isomers and related compounds. |

| 2D-LC | Utilizes two different chromatographic columns with orthogonal separation mechanisms to resolve complex mixtures. | Can separate Impurity 8 from closely related impurities that may not be resolved by single-dimension chromatography. |

| SFC-MS | Supercritical Fluid Chromatography coupled with Mass Spectrometry offers alternative selectivity for chiral and achiral separations. | Could provide a complementary method for the analysis of Lesinurad and its impurities, potentially offering faster analysis times. |

Deeper Mechanistic Understanding and Predictive Modeling of Impurity Formation

A thorough understanding of the formation pathways of impurities is fundamental to developing effective control strategies. zamann-pharma.com For this compound, this involves investigating the side reactions or degradation pathways that can occur during the synthesis of Lesinurad. The synthesis of Lesinurad involves the formation of a triazole ring, a chemical structure that can be prone to the formation of various byproducts. ijrpr.comfrontiersin.orgnih.gov

Future research efforts should be directed towards:

Forced Degradation Studies: Conducting comprehensive forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) can help to elucidate the degradation pathways of Lesinurad and identify the conditions under which Impurity 8 may be formed. asianpubs.orgoup.comsciensage.info Studies on Lesinurad have already indicated its lability under hydrolytic and oxidative conditions. oup.com

Computational Modeling and Simulation: The use of in silico tools and predictive modeling can significantly accelerate the understanding of impurity formation. zamann-pharma.comnih.gov By simulating reaction conditions and pathways, it is possible to predict the likelihood of the formation of specific impurities like this compound. openreview.net AI-powered platforms are emerging that can predict impurity structures with high accuracy by analyzing reaction conditions. ijpbs.com These models can help to identify critical process parameters that influence impurity formation. acs.orgpreprints.org

Isotopic Labeling Studies: Employing isotopically labeled starting materials and intermediates can provide definitive evidence for the proposed formation mechanisms of this compound.

Innovative Strategies for Impurity Mitigation during Large-Scale Manufacturing

Controlling impurities in large-scale manufacturing requires robust and innovative strategies to ensure consistent product quality. pharmtech.com The mitigation of this compound would involve a multi-faceted approach, starting from the control of raw materials to the optimization of the final purification steps. asianpubs.orgwaters.com

Key innovative strategies for future implementation include:

Quality by Design (QbD): A systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. oup.com Applying QbD principles to the Lesinurad synthesis process can help to identify and control the critical process parameters that affect the formation of Impurity 8.

Continuous Manufacturing: This approach can offer better control over reaction conditions and potentially reduce the formation of impurities compared to batch processing. Real-time monitoring and control are integral to continuous manufacturing, allowing for immediate adjustments to maintain process consistency. oup.com

Advanced Purification Techniques: Exploring novel purification methods beyond traditional crystallization could be beneficial. For instance, techniques like co-crystallization have been shown to be useful in removing impurities from Lesinurad synthesis. google.com The development of specific scavengers or adsorbents to selectively remove triazole-based impurities could also be a promising avenue. rsc.org

Table 2: Strategies for Impurity Mitigation in Large-Scale Manufacturing

| Strategy | Description | Relevance to this compound |

| Process Analytical Technology (PAT) | In-process monitoring of critical quality attributes to ensure the process remains within the desired parameters. | Real-time monitoring of the reaction mixture could detect the formation of Impurity 8, allowing for immediate process adjustments. |

| Flow Chemistry | Performing chemical reactions in a continuous flowing stream rather than in a batch reactor. | Offers precise control over reaction parameters like temperature and residence time, potentially minimizing the formation of side products like Impurity 8. wisdomlib.org |

| Optimized Crystallization | Designing crystallization processes to maximize the rejection of specific impurities. | Tailoring solvent systems and cooling profiles during the crystallization of Lesinurad to minimize the incorporation of Impurity 8. |

Advancements in High-Throughput Impurity Profiling and Automation

The demand for faster drug development timelines necessitates advancements in the speed and efficiency of impurity analysis. High-throughput screening (HTS) and automation are becoming increasingly vital in pharmaceutical development for rapid impurity profiling. rsc.orgnih.gov

Future directions in this domain include:

Automated Sample Preparation and Analysis: The automation of sample preparation, injection, and data analysis can significantly increase the throughput of impurity testing. waters.com This allows for the analysis of a larger number of samples during process development and optimization.

High-Throughput Screening of Reaction Conditions: HTS can be employed to rapidly screen a wide range of reaction conditions (e.g., catalysts, solvents, temperatures) to identify those that minimize the formation of this compound. rsc.org

Software-Assisted Data Analysis: The development of sophisticated software for automated peak detection, impurity identification, and data reporting is crucial for managing the large datasets generated by high-throughput analysis. waters.com These tools can automatically compare impurity profiles across different batches and flag any new or out-of-specification impurities.

By focusing on these future research directions and embracing new methodological challenges, the pharmaceutical industry can continue to enhance the control over impurities like this compound, thereby ensuring the quality, safety, and efficacy of medicines.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying and quantifying Lesinurad Impurity 8 in pharmaceutical formulations?

- Methodology : High-performance liquid chromatography (HPLC) with UV detection is widely used for impurity profiling. To enhance specificity, pair HPLC with mass spectrometry (LC-MS) for structural confirmation. Ensure method validation per ICH Q2(R1) guidelines, including linearity (e.g., 0.1–120% of target concentration), precision (RSD <2%), and accuracy (recovery 98–102%) .

- Data Interpretation : Compare retention times and mass spectra with reference standards. Use chemometric models (e.g., artificial neural networks) to resolve overlapping peaks in complex matrices .

Q. How can researchers optimize synthesis pathways to minimize the formation of this compound during drug manufacturing?

- Experimental Design : Apply Design of Experiments (DoE) to evaluate critical process parameters (e.g., temperature, pH, catalyst concentration). A five-level, two-factor design (25 mixtures) can identify interactions between variables .

- Contradiction Analysis : If impurity levels increase unexpectedly under specific conditions (e.g., elevated pH), conduct kinetic studies to determine reaction mechanisms (e.g., hydrolysis, oxidation) and adjust solvent systems or protective groups accordingly .

Q. What are the primary sources of this compound in active pharmaceutical ingredients (APIs)?

- Methodology : Trace impurity origins using forced degradation studies (acid/base hydrolysis, thermal stress, photolysis). For example, expose Lesinurad to 0.1M HCl at 60°C for 24 hours and monitor degradation products via LC-MS .

- Data Validation : Cross-reference results with stability-indicating assays and published impurity databases (e.g., EDQM or USP) to confirm structural assignments .

Advanced Research Questions

Q. How do stability studies under accelerated conditions inform the shelf-life prediction of Lesinurad formulations containing Impurity 8?

- Methodology : Conduct real-time and accelerated stability testing (40°C/75% RH for 6 months). Use Arrhenius equation modeling to extrapolate degradation rates. For Impurity 8, establish a maximum acceptable threshold (e.g., ≤0.15% w/w) based on ICH Q3A/B guidelines .

- Data Contradictions : If impurity levels exceed thresholds in accelerated conditions but not real-time storage, investigate excipient interactions (e.g., moisture uptake) using dynamic vapor sorption (DVS) analysis .

Q. What computational strategies can predict the toxicological profile of this compound when in vivo data are limited?

- Methodology : Employ quantitative structure-activity relationship (QSAR) models to assess genotoxicity or nephrotoxicity risks. Validate predictions with in vitro assays (e.g., Ames test for mutagenicity) .

- Limitations : Address discrepancies between computational predictions and experimental results by refining molecular descriptors (e.g., electron distribution, steric hindrance) and incorporating pharmacokinetic parameters (e.g., plasma protein binding) .

Q. How can researchers resolve contradictory data on the pharmacological impact of this compound in URAT1 inhibition assays?

- Experimental Design : Standardize assay conditions (e.g., pH 7.4, 37°C) and use recombinant URAT1-expressing cell lines. Include positive controls (e.g., benzbromarone) to validate assay sensitivity .

- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to compare inhibition rates across multiple batches. Report 95% confidence intervals and effect sizes to contextualize variability .

Methodological Best Practices

- Data Reproducibility : Archive raw chromatograms, spectral data, and computational scripts in machine-readable formats (e.g., .csv, Python notebooks) to facilitate independent verification .

- Conflict Resolution : For contradictory impurity profiles, convene a panel of analytical chemists and pharmacologists to review method parameters (e.g., column type, gradient program) and establish consensus protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.